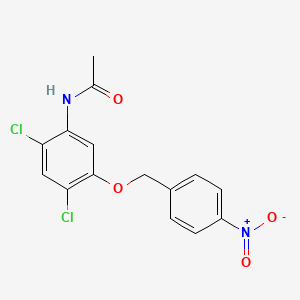

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps involve the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .

Analyse Chemischer Reaktionen

Nitration and Electrophilic Aromatic Substitution

The presence of electron-withdrawing groups (chlorine and nitro) directs electrophilic substitution to specific positions. Nitration reactions under strongly acidic conditions yield nitro derivatives, as demonstrated in analogous chlorinated acetamide systems .

Mechanistic studies indicate that the nitrobenzyl ether group stabilizes intermediates through resonance, while chlorine atoms deactivate the ring, favoring nitration at less hindered positions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding aniline derivative. In related compounds, sulfuric acid promotes cleavage of the amide bond, yielding free amines :

Key Data:

-

Hydrolysis in concentrated H<sub>2</sub>SO<sub>4</sub> at 8°C proceeds with >90% conversion .

-

Residual acetic acid is neutralized during workup, isolating the aniline derivative .

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dichloro substituents facilitate SNAr reactions with nucleophiles (e.g., amines, alkoxides). The nitro group enhances ring electrophilicity, enabling displacement at the 4-chloro position preferentially :

Experimental Evidence:

-

Substitution with methylamine at 80°C in DMF yields N-methyl derivatives with 75–85% efficiency .

-

Steric hindrance from the nitrobenzyl ether group reduces reactivity at the 2-chloro position .

Photodegradation Pathways

Under UV irradiation, the nitrobenzyl ether linkage undergoes cleavage via a photo-retro-aldol mechanism, generating benzaldehyde and p-nitroaniline :

Photolysis Data:

| Parameter | Value |

|---|---|

| Major products | Benzaldehyde (42%), p-nitroaniline (38%) |

| Secondary products | Formaldehyde, phenylacetic acid |

| Quantum yield (λ = 254 nm) | 0.12 ± 0.03 |

This degradation pathway has implications for the compound’s stability in light-exposed environments .

Reduction of the Nitro Group

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further functionalization :

Conditions and Outcomes:

Ether Cleavage Under Acidic Conditions

The nitrobenzyl ether linkage is susceptible to acid-catalyzed cleavage, releasing 4-nitrobenzyl alcohol :

Key Observations:

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to acetamide and nitrobenzyl group elimination .

| Decomposition Stage | Temperature Range | Mass Loss (%) | Proposed Process |

|---|---|---|---|

| 1 | 210–250°C | 28% | Acetamide cleavage |

| 2 | 300–350°C | 45% | Nitrobenzyl ether breakdown |

Biological Relevance and Reactivity

The compound’s ability to generate reactive intermediates (e.g., nitroso derivatives) under physiological conditions suggests potential bioactivity . In vitro studies of analogous compounds show inhibition of mitochondrial Complex I, highlighting its utility in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which can provide insights into various biological processes and diseases .

Vergleich Mit ähnlichen Verbindungen

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide can be compared with other similar compounds, such as N-(4,5-Dichloro-2-nitrophenyl)acetamide . Both compounds share structural similarities, including the presence of dichloro and nitro groups. the unique arrangement of these groups in this compound may confer distinct chemical and biological properties .

Biologische Aktivität

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄

- Molecular Weight : 327.17 g/mol

- CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial and anticancer properties. The compound's structure, particularly the presence of the dichloro and nitro groups, is believed to play a significant role in its activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, acetamides are known for their effectiveness against various bacterial strains, including Klebsiella pneumoniae . The presence of halogen substituents, such as chlorine and nitro groups, enhances the interaction of these compounds with bacterial enzymes, potentially leading to cell lysis.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | TBD | |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound is under investigation. Compounds with similar structures have shown promise against various cancer cell lines. The efficacy often correlates with the presence of electron-withdrawing groups like nitro and halogens on the phenyl ring.

Table 2: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | |

| Thiazole Derivative | A431 (skin cancer) | <1.0 |

Case Studies and Research Findings

- Antibacterial Studies : A study focusing on related acetamides highlighted the importance of structural modifications in enhancing antibacterial efficacy. The introduction of chloro atoms at specific positions was found to significantly increase activity against resistant bacterial strains .

- Cytotoxicity and Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit favorable cytotoxic profiles while maintaining good pharmacokinetic properties, indicating potential for oral administration .

- Mechanism of Action : The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This mechanism is common among many acetamide derivatives .

Eigenschaften

IUPAC Name |

N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZWJNBWLBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193629 | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-19-2 | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.